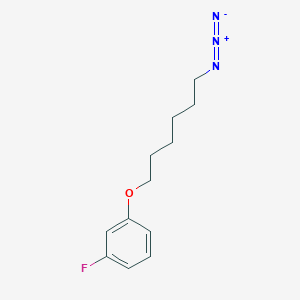
4-(2,4-Difluorobenzyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorobenzyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core with a 2,4-difluorobenzyl substituent at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorobenzyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzyl chloride.
Nucleophilic Substitution: The 2,4-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with sodium benzoate in the presence of a suitable solvent like dimethylformamide (DMF) to yield this compound.
Purification: The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Optimization: Employing catalysts and optimizing reaction conditions to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Difluorobenzyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: this compound can be converted to 4-(2,4-difluorophenyl)acetic acid.
Reduction: The reduction can yield 4-(2,4-difluorocyclohexyl)benzoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2,4-Difluorobenzyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(2,4-Difluorobenzyl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathways: The compound may interfere with signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-Dichlorobenzyl)benzoic acid
- 4-(2,4-Dimethylbenzyl)benzoic acid
- 4-(2,4-Difluorophenyl)acetic acid
Uniqueness
4-(2,4-Difluorobenzyl)benzoic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and material science applications.
Propriétés
Formule moléculaire |
C14H10F2O2 |
|---|---|
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
4-[(2,4-difluorophenyl)methyl]benzoic acid |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-5-11(13(16)8-12)7-9-1-3-10(4-2-9)14(17)18/h1-6,8H,7H2,(H,17,18) |
Clé InChI |
LVVGCRWPLZCDSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=C(C=C(C=C2)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


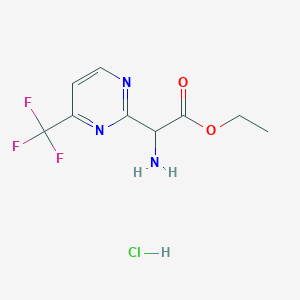

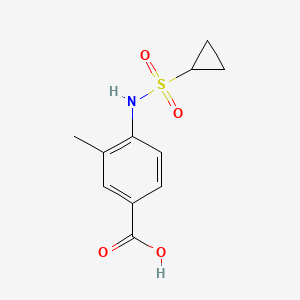
![2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091226.png)
![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
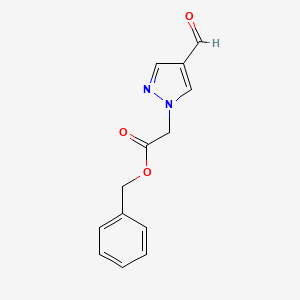
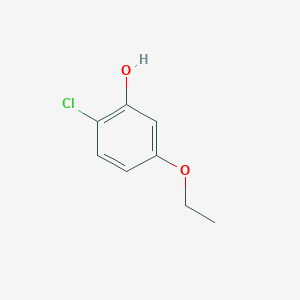
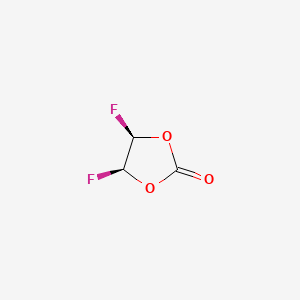
![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)
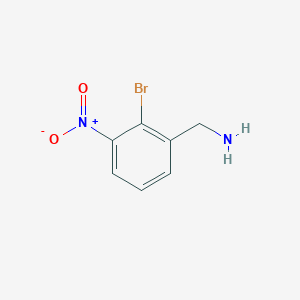
![[[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B15091270.png)
